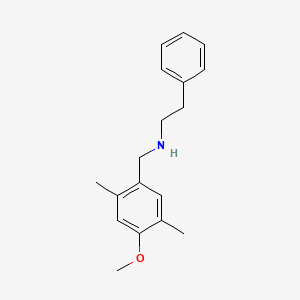

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine

Übersicht

Beschreibung

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine is a synthetic compound that belongs to the phenethylamine class of drugs. It is known for its potent and selective dopamine reuptake inhibition properties, making it a subject of extensive research for potential therapeutic applications in treating various neurological and psychiatric disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with 2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amine derivatives

Substitution: Halogenated, nitrated, or alkylated benzene derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and features a complex structure that includes methoxy and dimethyl groups on a benzyl moiety. Its unique configuration allows for interactions with biological targets, making it a subject of interest in drug development.

Scientific Research Applications

1. Medicinal Chemistry

- Receptor Interaction Studies : The compound has been investigated for its activity as a selective agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological and psychiatric conditions, making it a target for therapeutic agents .

- Psychoactive Properties : Similar compounds have been studied for their psychoactive effects, contributing to research on hallucinogens and their therapeutic potential in treating depression and anxiety disorders .

2. Synthesis of Novel Compounds

- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new derivatives with enhanced biological activity.

3. Enzyme Interaction Studies

- It has applications in studying enzyme interactions and metabolic pathways, providing insights into how similar compounds can influence biological systems.

Case Studies

Wirkmechanismus

The primary mechanism of action of (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine involves the inhibition of dopamine reuptake. By blocking the dopamine transporter, the compound increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. This mechanism is crucial for its potential therapeutic effects in treating disorders associated with dopamine dysregulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Methoxybenzyl)(2-phenylethyl)amine

- (2,5-Dimethylbenzyl)(2-phenylethyl)amine

- (4-Methoxy-2,5-dimethylbenzyl)(2-methylphenylethyl)amine

Uniqueness

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine stands out due to its unique combination of structural features, including the methoxy and dimethyl groups on the benzene ring, which contribute to its selective dopamine reuptake inhibition properties. This selectivity makes it a valuable compound for research into dopaminergic systems and potential therapeutic applications.

Biologische Aktivität

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that combines a methoxy-substituted benzyl moiety with a phenylethylamine framework. This structural configuration is significant for its biological interactions and pharmacological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 8f | U-937 | 5.7 | Induces apoptosis |

| 8k | SK-MEL-1 | 12.2 | Apoptosis induction |

These compounds were noted for their ability to induce apoptosis in a concentration-dependent manner without significantly affecting normal peripheral blood lymphocytes, suggesting a favorable safety profile .

Receptor Interactions

Research indicates that phenethylamines, including those structurally related to this compound, interact with various receptors, including adenosine receptors and serotonin receptors. These interactions are critical for mediating several physiological responses:

- Adenosine Receptors : Compounds in this class demonstrate activity at A1, A2A, and A3 adenosine receptors, which are involved in inflammation and cardiovascular responses .

- Serotonin Receptors : Structural modifications have been shown to enhance affinity for serotonin receptor subtypes (e.g., 5-HT2A), indicating potential applications in mood regulation and anxiety disorders .

Case Studies

- Anticancer Activity : In a study examining the effects of various benzylamine derivatives on cancer cell lines, compounds similar to this compound showed significant inhibition of cell proliferation in vitro. The mechanisms involved included modulation of apoptotic pathways and inhibition of cell cycle progression.

- Neuropharmacological Effects : Another investigation into the neuropharmacological profile revealed that specific analogs exhibited anxiolytic effects in animal models, suggesting their potential utility in treating anxiety disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

- Substituent Effects : The presence of methoxy and methyl groups on the aromatic rings enhances lipophilicity and receptor binding affinity.

- Flexibility and Rigidity : The introduction of flexible linkers between the aromatic systems has been shown to influence the binding orientation within receptor sites, impacting overall activity .

Eigenschaften

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRULRQWXNJIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364992 | |

| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355383-21-0 | |

| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.